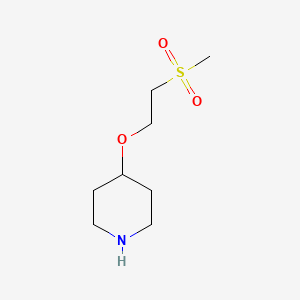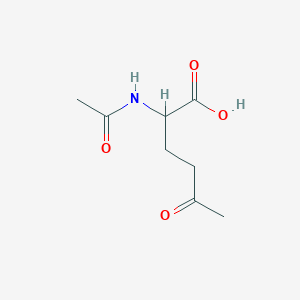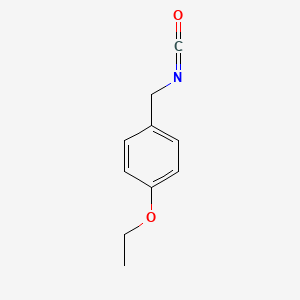
(R)-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a chiral compound with a pyrazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Chiral Amine Formation: The chiral ethanamine moiety can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyrazole ring or the trifluoromethyl group to modify the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral center and electronic properties.
Material Science: It can be incorporated into polymers or materials to impart specific properties such as hydrophobicity or chirality.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes due to its unique structure.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound can serve as a lead molecule in the development of new pharmaceuticals targeting specific pathways or receptors.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine: The racemic mixture of the compound.
1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-1-amine: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
®-1-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific chiral center and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H10F3N3 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
(1R)-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4(11)5-3-13(2)12-6(5)7(8,9)10/h3-4H,11H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
SLISFWBXBTXTNP-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CN(N=C1C(F)(F)F)C)N |
Kanonische SMILES |
CC(C1=CN(N=C1C(F)(F)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)


